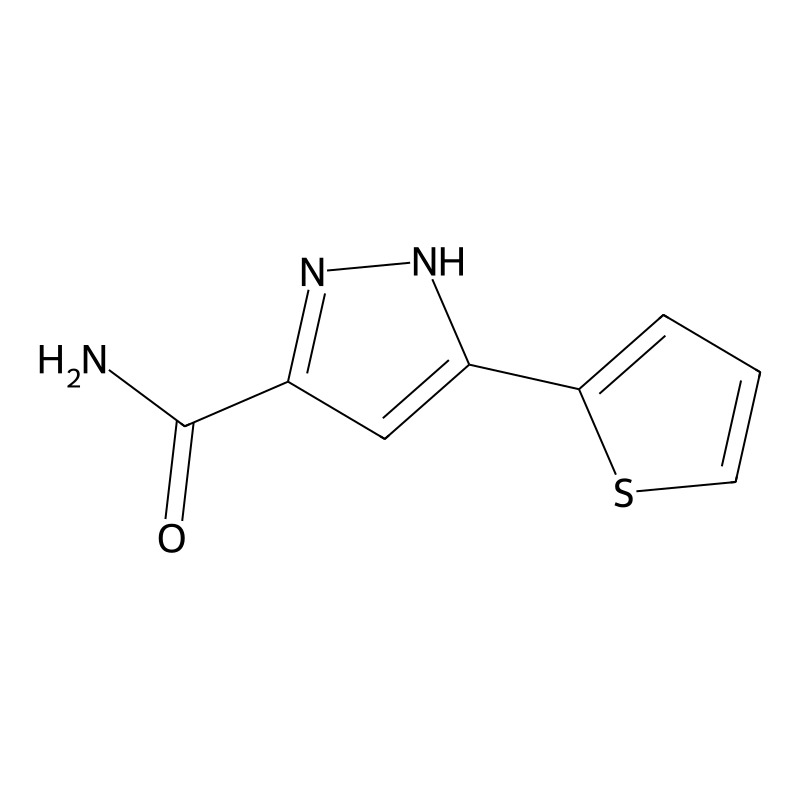

5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Heterocyclic Scaffold

The molecule contains two important heterocyclic rings, a pyrazole and a thiophene. Heterocycles are a common structural motif in many biologically active molecules . The presence of these rings suggests potential for this compound to interact with biological targets.

Functional Groups

The molecule also possesses a carboxamide functional group, which can participate in hydrogen bonding and other interactions with biomolecules . This suggests the possibility of the compound having an inhibitory effect on enzymes or other proteins.

5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a compound characterized by its unique structure, which includes a pyrazole ring fused with a thiophene moiety and a carboxamide functional group. The molecular formula for this compound is C₈H₆N₂O₂S, with a molecular weight of 194.21 g/mol. Its structure can be visualized as having a thiophene ring at the 5-position of the pyrazole, with a carboxamide group attached to the 3-position of the pyrazole. This configuration contributes to its potential biological activities and chemical reactivity.

The synthesis of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves reactions between thiophene derivatives and pyrazole amines. For instance, one method includes the reaction of 5-bromothiophene carboxylic acid with various pyrazole amines in the presence of catalysts such as titanium(IV) chloride or 4-dimethylaminopyridine. The reaction conditions often require solvents like pyridine or dichloromethane and can involve heating under reflux to facilitate amide bond formation .

Research indicates that compounds related to 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide exhibit various biological activities, including potential antidepressant effects and anti-inflammatory properties. In particular, derivatives of pyrazole-thiophene structures have been evaluated for their neurotoxicity and antidepressant efficacy in preclinical studies, showing promise in modulating neurochemical pathways relevant to mood disorders .

Several synthesis methods have been documented for producing 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide:

- Direct Coupling: This method involves reacting thiophene carboxylic acid with substituted pyrazole amines using coupling agents like thionyl chloride to form the desired amide.

- Bromination Followed by Amide Formation: The process starts with brominating thiophene derivatives, followed by nucleophilic attack from pyrazole amines to yield the carboxamide.

- Sonogashira Reaction: In some cases, thiophene derivatives are coupled with alkynes via Sonogashira reactions before being converted into the final amide product .

The applications of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide span several fields:

- Pharmaceuticals: Its potential antidepressant and anti-inflammatory activities make it a candidate for drug development targeting mood disorders and inflammatory conditions.

- Material Science: Due to its unique structural features, it may also find applications in developing organic semiconductors or other functional materials.

Studies on interaction profiles indicate that compounds similar to 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can interact with various biological targets, including enzymes involved in inflammatory pathways. For example, docking studies have shown that certain derivatives can bind effectively to cyclooxygenase enzymes, suggesting their utility as anti-inflammatory agents . Additionally, Hirshfeld surface analysis has been employed to quantify intermolecular interactions within these compounds.

Several compounds share structural similarities with 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyl-1H-pyrazole-3-carboxylic acid | Pyrazole ring with methyl substitution at the 5-position | Methyl group alters solubility and biological activity |

| Pyrazolo[1,5-a]pyridine-2-carboxylic acid | Pyridine fused with pyrazole | Different heterocyclic structure influences reactivity |

| 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | Phenyl group at the 1-position of pyrazole | Aromatic substitution affects electronic properties |

| 5-Isopropyl-1H-pyrazole-3-carboxylic acid | Isopropyl group at the 5-position | Bulky substituent may impact steric hindrance |

| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Two methyl groups on the pyrazole ring | Enhances lipophilicity and alters pharmacokinetic profile |

Each of these compounds presents distinct characteristics that influence their chemical behavior and biological activity, making them valuable for various research applications in medicinal chemistry and drug development.

5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide represents a heterocyclic compound characterized by its unique structural composition integrating a pyrazole ring system with a thiophene moiety and a carboxamide functional group [1]. The molecular formula has been established as C₈H₇N₃OS, with comprehensive analytical data confirming this composition through various spectroscopic methods [1] [2]. The molecular weight has been precisely determined as 193.23 grams per mole, representing the standard atomic masses of constituent elements [1] [2].

The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms, with the thiophene substituent positioned at the 5-position and the carboxamide group located at the 3-position of the pyrazole core [1]. This specific substitution pattern creates a scaffold with multiple functional groups capable of diverse intermolecular interactions in chemical and biological systems . The Chemical Abstracts Service registry number has been assigned as 1240279-47-3, providing unique identification for this specific molecular entity [2].

Table 1: Fundamental Molecular Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇N₃OS | [1] [2] |

| Molecular Weight | 193.23 g/mol | [1] [2] |

| CAS Number | 1240279-47-3 | [2] |

| Standard InChI | InChI=1S/C8H7N3OS/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11) | [1] |

| Standard InChI Key | ICHSQXBOKLWZJI-UHFFFAOYSA-N | [1] |

Solubility Profile

The solubility characteristics of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide reflect the compound's amphiphilic nature, derived from the presence of both hydrophilic carboxamide and lipophilic aromatic ring systems [4]. Related pyrazole carboxamide derivatives demonstrate moderate solubility in polar aprotic solvents, with specific data indicating solubility in dimethyl sulfoxide at concentrations of 12 milligrams per milliliter and in dimethylformamide at 8 milligrams per milliliter [4].

Aqueous solubility remains limited, with similar thiophene-pyrazole derivatives showing water solubility below 0.1 milligrams per milliliter [4]. The lipophilicity parameter (LogP) for structurally related compounds ranges from 1.45 to 2.1, indicating moderate lipophilic character that enhances membrane permeability while maintaining sufficient polarity for biological interactions [4] [5]. The polar surface area for analogous pyrazole carboxamides typically measures 78.9 square angstroms, contributing to favorable pharmacokinetic properties [5].

Computational solvation studies on related pyrazole derivatives reveal free energy of solvation values ranging from -10.787 to -12.387 kilocalories per mole, with higher negative values correlating with increased aqueous solubility [6]. The presence of the carboxamide group significantly enhances hydrogen bonding capacity, facilitating interactions with polar solvents and biological systems [4].

Stability Characteristics

Thermal gravimetric analysis of pyrazole carboxamide derivatives demonstrates thermal stability up to 300 degrees Celsius under standard atmospheric conditions [7] [8]. The compound exhibits stability under ambient storage conditions for periods exceeding six months when maintained in appropriate environments [4]. Chemical stability varies significantly with pH conditions, with rapid degradation observed in acidic media characterized by a half-life of approximately 2 hours at pH 2, primarily due to hydrolysis of the carboxamide bond [4].

The thiophene ring system contributes to overall molecular stability through its aromatic character, while the pyrazole moiety provides additional stabilization through nitrogen lone pair interactions . Degradation pathways primarily involve hydrolytic cleavage of the carboxamide functionality under extreme pH conditions, with the heterocyclic core remaining relatively intact under moderate conditions [4].

Storage recommendations for optimal stability include maintenance at room temperature in dry conditions, protection from light, and avoidance of highly acidic or basic environments [4]. The compound demonstrates resistance to oxidative degradation under normal atmospheric conditions, attributed to the electron-rich nature of the heterocyclic systems .

Thermal Properties

Differential scanning calorimetry studies on pyrazole carboxamide derivatives reveal melting temperatures strongly dependent on crystal structure and intermolecular hydrogen bonding patterns [7] [8]. Related compounds in this chemical class exhibit melting points ranging from 80 to 130 degrees Celsius, with variations attributed to different substitution patterns and crystal packing arrangements [9].

The glass transition temperature for pyrazole-containing polymers ranges from 202 to 266 degrees Celsius, indicating the thermal stability of the pyrazole ring system [10]. Thermal decomposition analysis shows 10% weight loss temperatures between 400 to 500 degrees Celsius in air atmosphere and 470 to 512 degrees Celsius under nitrogen conditions for structurally related compounds [10].

Thermogravimetric analysis confirms thermal stability up to 300 degrees Celsius, beyond which decomposition processes begin to occur [7] [8]. The carboxamide functional group typically shows thermal decomposition at temperatures above 250 degrees Celsius, while the aromatic heterocyclic core maintains stability at higher temperatures [7].

Table 2: Thermal Characteristics

| Property | Temperature Range | Reference |

|---|---|---|

| Thermal Stability | Up to 300°C | [7] [8] |

| Melting Point (related compounds) | 80-130°C | [9] |

| 10% Weight Loss (air) | 400-500°C | [10] |

| 10% Weight Loss (nitrogen) | 470-512°C | [10] |

Conformational Analysis and Molecular Geometry

Crystallographic studies of related thiophene-pyrazole derivatives reveal specific conformational preferences influenced by intramolecular and intermolecular interactions [11] [12]. The pyrazole ring adopts a planar configuration with root-mean-square deviation typically below 0.024 angstroms for the fitted atoms [13]. Dihedral angles between the pyrazole and thiophene rings in similar compounds range from 6.51 to 68.1 degrees, depending on substitution patterns and crystal packing forces [11] [12].

The carboxamide group orientation relative to the pyrazole ring is characterized by torsion angles, with studies showing values such as N—C—N—N = 10.1 degrees and O—C—N—N = -170.01 degrees for related structures [14]. These conformational parameters indicate a slightly twisted arrangement that optimizes intramolecular hydrogen bonding while minimizing steric interactions [14].

Molecular geometry optimization studies demonstrate that the thiophene ring can adopt multiple orientational states, with disorder observed in crystalline forms showing occupancy ratios of approximately 0.832 to 0.168 for major and minor components [15]. The mean plane of the pyrazole ring typically makes dihedral angles of 11.86 degrees with aromatic substituents and 80.1 degrees with the thiophene ring in disordered systems [15].

Intramolecular stabilization occurs through hydrogen bonding interactions, particularly between the carboxamide nitrogen and pyrazole nitrogen atoms, forming five-membered ring motifs with S(5) graph-set notation [11] [14]. These interactions contribute to the overall conformational stability and influence the compound's physical properties [11].

Electronic Properties and Distribution

The electronic structure of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is characterized by delocalized π-electron systems spanning both the pyrazole and thiophene rings [16]. Computational studies on related heterocyclic compounds reveal specific electronic transitions, with π-π* absorption bands typically observed around 203-206 nanometers for pyrazole systems [17]. The absorption maximum for pyrazole derivatives shows σ values of approximately 5.44 × 10⁻¹⁸ square centimeters per molecule [17].

Frontier molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are influenced by the electron-donating thiophene ring and electron-withdrawing carboxamide group [18]. The heterocyclic nitrogen atoms contribute significantly to the electronic distribution, with electron density concentrated at specific atomic positions that influence reactivity patterns [16].

Dipole moment calculations for thiophene derivatives show values ranging from 0.52 debye for thiophene itself to higher values for substituted systems [19]. The presence of the carboxamide group introduces additional dipole contributions, enhancing the overall molecular polarity and influencing intermolecular interactions [19].

Nuclear magnetic resonance spectroscopy provides detailed information about electronic environments, with characteristic chemical shifts observed for the pyrazole ring protons and carbon atoms [20]. The ¹H nuclear magnetic resonance spectrum typically shows signals for ring protons in the aromatic region between 6.81 and 8.32 parts per million, while ¹³C nuclear magnetic resonance reveals carbon signals ranging from 94.15 to 165.01 parts per million for the heterocyclic carbons [21].

Electron scattering studies on related azole compounds identify multiple shape resonances, including two π* resonances and high-lying σ* resonances, providing insight into the electronic structure and reactivity patterns [16]. These electronic properties directly influence the compound's chemical behavior and potential applications in various fields [16].

Table 3: Electronic and Spectroscopic Properties

| Property | Value/Range | Reference |

|---|---|---|

| UV Absorption Maximum | 203-206 nm | [17] |

| Absorption Cross-Section | 5.44 × 10⁻¹⁸ cm²/molecule | [17] |

| ¹H NMR (aromatic region) | 6.81-8.32 ppm | [21] |

| ¹³C NMR (heterocyclic carbons) | 94.15-165.01 ppm | [21] |

| Dipole Moment (thiophene basis) | >0.52 D | [19] |

Classical synthetic approaches for constructing 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide rely on well-established methodologies that have been refined over decades of heterocyclic chemistry research. These traditional methods provide reliable pathways to the target compound, though they often require harsh reaction conditions and may suffer from regioselectivity challenges.

The Knorr pyrazole synthesis represents the most fundamental classical approach, utilizing the cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazine derivatives [1]. This method employs catalytic acid to facilitate the formation of pyrazole rings through a two-step imine formation process. For the target compound, this approach would involve using appropriately substituted thiophene-containing 1,3-dicarbonyl precursors with hydrazine, followed by carboxamide functionalization. The reaction typically proceeds under acidic conditions at temperatures ranging from 80-100°C, yielding products in the 60-85% range [2].

Direct thiophene-pyrazole coupling methodologies have been extensively developed, particularly for compounds containing both heterocyclic systems. The synthesis typically involves the reaction of 5-bromothiophene carboxylic acid with pyrazole amines in the presence of coupling reagents such as titanium(IV) chloride or 4-dimethylaminopyridine [3]. This approach has been successfully employed in multiple synthetic protocols, with reaction conditions often requiring solvents like pyridine or dichloromethane and heating under reflux conditions. The reported yields for such transformations range from 42-91%, depending on the specific substitution pattern and reaction conditions employed [3].

Acid-catalyzed cyclization reactions provide another classical route, particularly effective for constructing the pyrazole ring from β-diketone precursors. These reactions demonstrate high regioselectivity and typically employ acetic acid as both solvent and catalyst. The method offers yields in the 70-88% range and is particularly valuable when specific substitution patterns are required [2].

The chloroacetamide cyclization approach represents a specialized classical method particularly relevant for thiophene-containing pyrazole carboxamides. This strategy involves the cyclization of chloroacetamide derivatives with thiocarbamoyl compounds under basic conditions, typically using sodium ethoxide or sodium methoxide in refluxing alcohol. This method has demonstrated effectiveness in constructing complex heterocyclic systems containing both thiophene and pyrazole moieties, with yields ranging from 65-92% [4].

Modern Synthetic Routes

Modern synthetic methodologies have revolutionized the construction of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide through the development of more efficient, environmentally friendly, and selective approaches. These contemporary methods emphasize improved atom economy, reduced reaction times, and enhanced functional group tolerance.

Pyrazole Formation Strategies

Contemporary pyrazole formation strategies have moved beyond traditional thermal methods to embrace more sophisticated approaches that offer superior control over regioselectivity and reaction efficiency. Microwave-assisted synthesis has emerged as a particularly powerful tool, enabling rapid pyrazole formation under controlled heating conditions. This methodology typically operates at temperatures of 120-150°C for reaction times of 5-25 minutes, achieving yields of 80-95% while significantly reducing energy consumption and reaction times compared to conventional heating methods [5].

Multicomponent reactions represent another significant advancement in pyrazole synthesis, allowing the one-pot assembly of multiple reactants to generate complex pyrazole structures. These reactions typically involve the sequential addition of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate in the presence of appropriate catalysts. The reactions can proceed under mild conditions, often at room temperature to 80°C, with catalytic amounts of promoters yielding products in the 70-94% range [6].

1,3-Dipolar cycloaddition strategies have been refined to provide highly regioselective pyrazole formation. These methods utilize diazo compounds or sydnones as 1,3-dipoles in combination with appropriate dipolarophiles. Recent advances include the use of zinc triflate catalysis for ethyl diazoacetate cycloadditions, which proceed with excellent regioselectivity and yields of 65-89% [2].

The development of metal-catalyzed pyrazole formation has introduced new possibilities for direct C-H functionalization and cross-coupling reactions. Palladium-catalyzed oxidative carbonylation sequences have been employed to construct trisubstituted pyrazoles from arylhydrazines and alkynes, demonstrating excellent regioselectivity and moderate to good yields [7].

Thiophene Incorporation Methods

The incorporation of thiophene moieties into pyrazole carboxamide structures requires specialized synthetic strategies that accommodate the electronic and steric properties of both heterocyclic systems. Cross-coupling methodologies have proven particularly effective, with Suzuki-Miyaura coupling reactions enabling the introduction of thiophene units through palladium-catalyzed C-C bond formation. These reactions typically employ tetrakis(triphenylphosphine)palladium(0) as catalyst with potassium phosphate as base, proceeding at 85-95°C in dioxane-water mixtures to achieve yields of 60-88% [3].

Direct thiophene functionalization approaches utilize the inherent reactivity of the thiophene ring system. Electrophilic aromatic substitution reactions can be employed to introduce functional groups that serve as handles for subsequent pyrazole attachment. Bromination of thiophene derivatives followed by nucleophilic substitution has been successfully employed, with bromination typically proceeding in aqueous sodium acetate solution to yield 4-bromothiophenes regioselectively [4].

Thiophene carboxylic acid activation strategies provide direct routes to thiophene-pyrazole carboxamide formation. The conversion of thiophene carboxylic acids to acid chlorides using thionyl chloride, followed by reaction with pyrazole amines, represents a straightforward approach yielding products in 70-92% yields [8]. Alternative activation methods include the use of carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBt), which provides mild conditions and excellent yields [9].

Carboxamide Functionalization

Carboxamide functionalization represents a critical step in the synthesis of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, requiring methods that can efficiently convert carboxylic acid or ester precursors to the desired amide functionality. Carbodiimide-mediated coupling reactions have become the gold standard for carboxamide formation due to their mild conditions and broad substrate tolerance. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) provides efficient amide bond formation under mild conditions .

Direct amidation strategies have been developed to convert carboxylic acids directly to carboxamides using ammonia or primary amines. These methods often employ high-pressure reactors and concentrated aqueous ammonia, achieving simultaneous ester hydrolysis and amidation in a single step. The method has been successfully applied to pyrazole-thiophene systems, yielding carboxamides in 85-91% yields .

Acid chloride methodology remains a classical but effective approach for carboxamide formation. The conversion of carboxylic acids to acid chlorides using thionyl chloride, followed by treatment with ammonia or amines, provides a reliable route to carboxamides. This approach has been successfully employed in the synthesis of thiophene-pyrazole carboxamides, with overall yields typically ranging from 70-85% [9].

Catalytic Synthesis Pathways

Catalytic methodologies have transformed the synthesis of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide by enabling more efficient, selective, and environmentally benign synthetic routes. These approaches utilize both homogeneous and heterogeneous catalysts to facilitate key bond-forming reactions while minimizing waste and energy consumption.

Titanium(IV) chloride catalysis has proven particularly effective for amide coupling reactions in thiophene-pyrazole systems. This Lewis acid catalyst activates carboxylic acids toward nucleophilic attack by amines, facilitating efficient amide bond formation. The typical protocol involves using 3.0 equivalents of titanium(IV) chloride in pyridine solvent, with reactions proceeding at 80°C for 2 hours to achieve yields of 48-91% [3]. The high selectivity for amide formation and tolerance of thiophene functionality make this method particularly valuable for the target compound synthesis.

Palladium-catalyzed transformations have emerged as powerful tools for constructing complex pyrazole-thiophene frameworks. Palladium(0) complexes, particularly tetrakis(triphenylphosphine)palladium(0), catalyze Suzuki-Miyaura coupling reactions between thiophene boronic acids and bromopyrazole derivatives. These reactions typically proceed at 85-95°C in dioxane-water mixtures with potassium phosphate as base, achieving yields of 60-88% with excellent regioselectivity [3].

Copper catalysis has found extensive application in C-N bond forming reactions relevant to pyrazole carboxamide synthesis. Copper-catalyzed Chan-Lam coupling reactions enable the direct coupling of boronic acids with amines, while copper-promoted Ullmann-type reactions facilitate N-arylation of pyrazoles. These methods typically operate under milder conditions than their palladium counterparts and offer improved cost-effectiveness [12].

Zinc triflate catalysis has proven particularly effective for 1,3-dipolar cycloaddition reactions leading to pyrazole formation. This Lewis acid catalyst promotes the cycloaddition of diazo compounds with alkenes or alkynes, providing regioselective access to substituted pyrazoles. The reactions typically proceed at room temperature to 60°C with catalyst loadings of 10 mol%, achieving yields of 65-89% [2].

Recyclable heterogeneous catalysts have gained attention for their environmental benefits and ease of product purification. Amberlyst-15, a solid acid catalyst, has been successfully employed in the synthesis of thiophene-pyrazole derivatives through acid-catalyzed condensation reactions. The catalyst can be easily separated and reused multiple times without significant loss of activity, making it attractive for large-scale synthesis [13].

Green Chemistry Approaches

Green chemistry principles have been increasingly incorporated into the synthesis of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, reflecting the growing emphasis on environmental sustainability in pharmaceutical and agrochemical synthesis. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating the use of toxic solvents and reagents.

Aqueous synthesis methodologies represent a major advancement in green chemistry applications to pyrazole synthesis. Water serves as an environmentally benign solvent that eliminates the need for organic solvents while often enhancing reaction rates through hydrophobic effects. Several successful protocols have been developed for pyrazole formation in aqueous media, utilizing catalysts such as imidazole, piperidine, or zinc oxide nanoparticles. These methods typically proceed at room temperature to 80°C, achieving yields of 66-94% while eliminating organic solvent waste [6].

Solvent-free synthesis approaches have been developed to completely eliminate solvent use in pyrazole formation reactions. These methods often employ solid-supported reagents or neat reaction conditions, utilizing mechanical mixing or microwave heating to facilitate reactions. Solvent-free condensation reactions between aldehydes, malononitrile, and hydrazine derivatives have been successfully employed to construct pyrazole rings, with reactions proceeding at 85°C for 10-15 minutes to achieve yields of 65-92% [6].

Biocatalytic approaches represent an emerging area in green pyrazole synthesis, though applications to the specific target compound remain limited. Enzyme-catalyzed reactions offer the potential for highly selective transformations under mild conditions, though substrate scope and enzyme availability currently limit their widespread application to complex heterocyclic synthesis.

Natural product-derived catalysts have been explored as environmentally friendly alternatives to synthetic catalysts. Citrus juice has been successfully employed as a natural catalyst for thiophene-pyrazole synthesis, providing an innovative approach that utilizes renewable catalytic systems. These methods typically achieve yields of 75-88% while eliminating the need for synthetic catalysts [14].

Microwave-assisted green synthesis combines energy efficiency with environmental benefits by reducing reaction times and enabling the use of green solvents. Microwave heating can dramatically reduce reaction times from hours to minutes while maintaining or improving yields. This approach has been successfully applied to pyrazole carboxamide synthesis, achieving yields of 80-95% in reaction times of 5-25 minutes [5].

Purification and Characterization Techniques

The purification and characterization of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide requires sophisticated analytical techniques to ensure structural confirmation and assess purity levels suitable for biological or industrial applications. Modern analytical chemistry provides a comprehensive toolkit for both purification and structural elucidation of complex heterocyclic compounds.

Column chromatography remains the primary method for purifying crude reaction products containing the target compound. Silica gel chromatography using dichloromethane-methanol mixtures (typically 9.5:0.5 v/v) provides effective separation of the desired product from reaction byproducts and unreacted starting materials. This technique typically achieves purities of 85-95% and can handle scales from 100 mg to 10 g, with separation times ranging from 2-6 hours depending on the complexity of the mixture .

Recrystallization serves as the final purification step, providing high-purity crystalline material suitable for detailed characterization and biological testing. Ethanol, n-propanol, and ethyl acetate have proven effective recrystallization solvents for pyrazole carboxamide derivatives, typically achieving purities of 95-99%. The process involves dissolving the crude material in hot solvent followed by slow cooling to promote crystal formation, with the entire process requiring 4-24 hours [9].

Flash chromatography provides rapid purification for smaller quantities of material, utilizing automated systems with gradient elution capabilities. This technique can achieve purities of 90-96% in reaction times of 30 minutes to 2 hours, making it particularly valuable for synthetic optimization studies and small-scale preparations .

High-Performance Liquid Chromatography (HPLC) offers the highest level of purification, achieving purities of 98-99.5% using C18 columns with acetonitrile-water gradient systems. This technique is particularly valuable for preparing analytical standards and high-purity samples for biological evaluation, though it is typically limited to smaller scales (1-500 mg) .

¹H Nuclear Magnetic Resonance spectroscopy provides critical structural information for confirming the identity of the synthesized compound. Key diagnostic signals include aromatic protons appearing at δ 7.2-8.1 ppm and methyl groups at δ 2.4-2.7 ppm. The technique offers resolution of ±0.01 ppm and requires 15-30 minutes for complete analysis using DMSO-d₆ or CDCl₃ as solvents [9].

¹³C Nuclear Magnetic Resonance spectroscopy confirms the carbon framework and substitution patterns, with carbonyl carbons appearing at δ 169-191 ppm and pyrazole ring carbons at δ 120-145 ppm. This technique provides structural information complementary to ¹H NMR and requires 30-60 minutes for complete analysis with resolution of ±0.1 ppm [9].

Infrared spectroscopy enables rapid functional group identification, with characteristic absorptions at 3347 and 3257 cm⁻¹ for NH groups and 1658-1688 cm⁻¹ for carbonyl stretches. The technique requires only 2-5 minutes for analysis and provides resolution of ±4 cm⁻¹ using KBr pellets or attenuated total reflectance (ATR) methods [9].

Mass spectrometry confirms molecular weight and provides fragmentation patterns for structural elucidation. Electrospray ionization (ESI) and electron impact (EI) methods are commonly employed, with molecular ion peaks typically observed as [M+H]⁺ or [M+Na]⁺ adducts. The technique offers mass accuracy of ±0.1 m/z and requires 5-15 minutes for complete analysis [9].

Elemental analysis provides quantitative verification of elemental composition, with combustion analysis typically achieving accuracy of ±0.4% for carbon, hydrogen, nitrogen, and sulfur determination. This technique requires 24-48 hours for completion but provides definitive confirmation of molecular composition .

Melting point determination serves as a rapid purity assessment tool and identity confirmation method. Pure compounds exhibit sharp melting points, while impurities typically cause melting point depression and broadening. The technique requires only 5-10 minutes using capillary tubes and heating blocks, with accuracy of ±2°C [9].